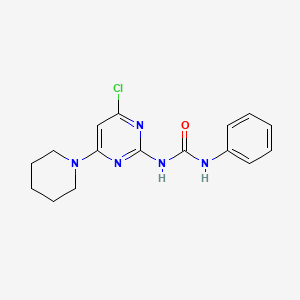
N-(4-chloro-6-piperidino-2-pyrimidinyl)-N'-phenylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-chloro-6-piperidino-2-pyrimidinyl)-N’-phenylurea is a chemical compound with the molecular formula C16H18ClN5O . It is also known by other names such as 3-[4-chloro-6-(piperidin-1-yl)pyrimidin-2-yl]-1-phenylurea .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics such as melting point, boiling point, and density. Unfortunately, the specific physical and chemical properties of N-(4-chloro-6-piperidino-2-pyrimidinyl)-N’-phenylurea are not provided in the search results .Scientific Research Applications
Anti-TMV Activity
A series of N-(pyrimidin-5-yl)-N′-phenylureas, including compounds related to N-(4-chloro-6-piperidino-2-pyrimidinyl)-N'-phenylurea, have been synthesized and shown to possess good anti-TMV (tobacco mosaic virus) activity. Two compounds from this series demonstrated activity superior to virazole at specific concentrations (Yuan et al., 2011).
Cytokinin Activity
Certain phenylurea derivatives, including variants similar to this compound, exhibit cytokinin activity exceeding that of adenine derivatives. These compounds influence the growth and development of plants (Karanov et al., 1992).
Crystal Structure and Biological Activities
The crystal structure and biological behaviors of N-(5-(4-chloro-2-(trifluoromethyl)phenyl)furan-2-carbon-yl)-N’-(4,6-dimethylpyrimidin-2-yl)thiourea, a compound related to this compound, have been studied, showing definite herbicidal activity (Yan et al., 2008).
Anti-Angiogenic and DNA Cleavage Studies
Novel N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives, structurally related to this compound, have been synthesized and evaluated for their anti-angiogenic and DNA cleavage activities, suggesting potential as anticancer agents (Kambappa et al., 2017).
Antimicrobial Activity
A study on substituted tricyclic compounds, including derivatives of this compound, reported significant anti-bacterial and anti-fungal activities (Mittal et al., 2011).
Stimulation of Fruit Growth
N-(2-chloro-4-pyridyl)-N'-phenylurea, a compound related to this compound, has been shown to stimulate fruit growth in kiwifruit, Actinidia chinensis Planch., indicating potential agricultural applications (Iwahori et al., 1988).
properties
IUPAC Name |
1-(4-chloro-6-piperidin-1-ylpyrimidin-2-yl)-3-phenylurea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN5O/c17-13-11-14(22-9-5-2-6-10-22)20-15(19-13)21-16(23)18-12-7-3-1-4-8-12/h1,3-4,7-8,11H,2,5-6,9-10H2,(H2,18,19,20,21,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDTANANZNKOKIK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC(=NC(=N2)NC(=O)NC3=CC=CC=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.80 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(4-fluorophenyl)-N-[3-(2-oxopyrrolidin-1-yl)phenyl]methanesulfonamide](/img/structure/B2407428.png)

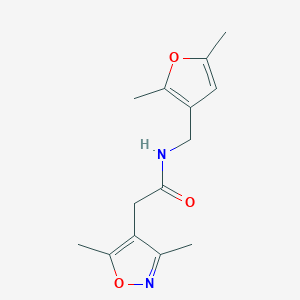
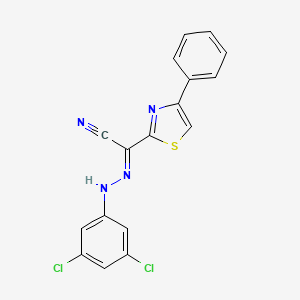
![1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-N-(3-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2407437.png)

![N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-3-(phenylthio)propanamide](/img/structure/B2407439.png)

![7-(4-fluorophenyl)-1-methyl-3-(2-methylallyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2407442.png)
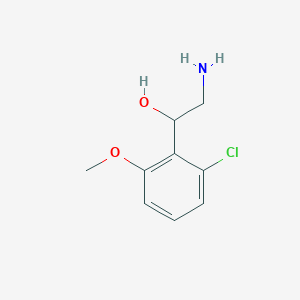
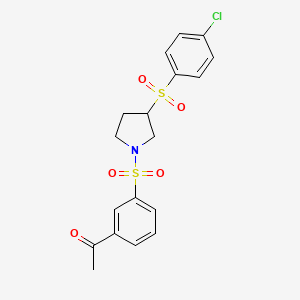
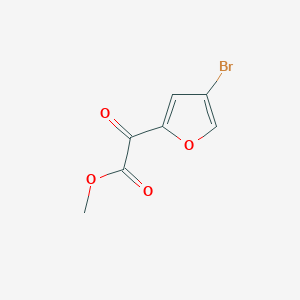
![N-(2-(6-((4-fluorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide](/img/structure/B2407448.png)